molecular formula C23H26N2O8 B12778703 N-(p-Methoxybenzyloxycarbonyl)aspartame CAS No. 68802-03-9

N-(p-Methoxybenzyloxycarbonyl)aspartame

Cat. No.: B12778703
CAS No.: 68802-03-9
M. Wt: 458.5 g/mol
InChI Key: YMJGZWXROKTMQG-OALUTQOASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(p-Methoxybenzyloxycarbonyl)aspartame is a specialized chemical reagent designed for research applications in peptide chemistry and related fields. It is a protected form of aspartame, where the p-methoxybenzyloxycarbonyl group acts as a protective moiety for the amine functionality. This protection is crucial during solid-phase peptide synthesis (SPPS) to prevent unwanted side reactions and to ensure the correct formation of peptide bonds. The primary research value of this compound lies in its application for the synthesis of complex peptide structures, particularly in the development of novel sweeteners, bioactive peptides, and for studying structure-activity relationships. Its mechanism of action is based on its role as a building block; once incorporated into a peptide chain, the protecting group can be selectively removed under specific conditions to reveal the free amine, allowing for further chain elongation or modification. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic purposes, or for personal use. Researchers are advised to consult relevant safety data sheets and scientific literature for detailed handling and application protocols.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

68802-03-9

Molecular Formula

C23H26N2O8

Molecular Weight

458.5 g/mol

IUPAC Name

(3S)-4-[[(2S)-1-methoxy-1-oxo-3-phenylpropan-2-yl]amino]-3-[(4-methoxyphenyl)methoxycarbonylamino]-4-oxobutanoic acid

InChI

InChI=1S/C23H26N2O8/c1-31-17-10-8-16(9-11-17)14-33-23(30)25-18(13-20(26)27)21(28)24-19(22(29)32-2)12-15-6-4-3-5-7-15/h3-11,18-19H,12-14H2,1-2H3,(H,24,28)(H,25,30)(H,26,27)/t18-,19-/m0/s1

InChI Key

YMJGZWXROKTMQG-OALUTQOASA-N

Isomeric SMILES

COC1=CC=C(C=C1)COC(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)OC

Canonical SMILES

COC1=CC=C(C=C1)COC(=O)NC(CC(=O)O)C(=O)NC(CC2=CC=CC=C2)C(=O)OC

Origin of Product

United States

Synthetic Methodologies for N P Methoxybenzyloxycarbonyl Aspartame

Design Principles for N-Protected Aspartyl Derivatives

The design of a synthetic route for N-protected aspartyl derivatives like N-(p-Methoxybenzyloxycarbonyl)aspartame is predicated on managing the reactivity of the constituent amino acids. Aspartic acid contains two carboxyl groups (α and β) and one amino group (α), while phenylalanine has a carboxyl group and an amino group. A successful synthesis requires a strategy that ensures only the desired peptide bond between the α-carboxyl group of aspartic acid and the α-amino group of phenylalanine is formed.

Role of Carbamate (B1207046) Protecting Groups in Amine Protection

Carbamates are a class of protecting groups widely employed in peptide synthesis to protect amines. chem-station.commasterorganicchemistry.com Their popularity stems from their ease of installation, stability across a range of reaction conditions, and the availability of various removal strategies, which allows for orthogonal protection schemes. researchgate.netchem-station.commasterorganicchemistry.com An orthogonal strategy is one where different protecting groups can be removed independently of one another by using specific, non-interfering reaction conditions. masterorganicchemistry.com

The N-(p-Methoxybenzyloxycarbonyl) group, also known as Moz or PMB, is a carbamate-type protecting group. chem-station.comontosight.ai It is an electron-rich variant of the more common benzyloxycarbonyl (Z or Cbz) group. This modification makes the Moz group particularly useful as it can be cleaved under milder acidic conditions than the standard Z group, or by oxidation, while remaining stable to conditions used for removing other protecting groups like Fmoc (which is base-labile). masterorganicchemistry.comontosight.ai The primary role of the Moz group in this synthesis is to "tame" the high reactivity and basicity of the aspartyl α-amino group, thereby preventing it from acting as a nucleophile during the subsequent coupling reaction. chem-station.com This ensures that the N-protected aspartic acid derivative has a single activated carboxyl group ready to react with the free amino group of phenylalanine methyl ester. ontosight.ai

Table 1: Common Carbamate Protecting Groups in Peptide Synthesis

Protecting Group Acronym Structure Typical Deprotection Conditions
tert-Butoxycarbonyl Boc -(C=O)O-C(CH₃)₃ Strong acid (e.g., Trifluoroacetic acid, TFA). masterorganicchemistry.comcreative-peptides.com
9-Fluorenylmethyloxycarbonyl Fmoc -(C=O)O-CH₂-C₁₃H₉ Base (e.g., Piperidine in DMF). masterorganicchemistry.comcreative-peptides.com
Benzyloxycarbonyl Z or Cbz -(C=O)O-CH₂-C₆H₅ Catalytic hydrogenation (H₂/Pd); strong acid (HBr/AcOH). masterorganicchemistry.com

Chemical Synthesis Routes for this compound

The chemical synthesis of this compound is typically achieved through a carefully planned sequence of reactions that build the molecule from its constituent amino acids.

Convergent Synthesis Approaches for Aspartame (B1666099) Precursors

A convergent synthesis strategy is employed, wherein the two main components of the target molecule—the N-protected aspartic acid and the C-protected phenylalanine—are prepared separately before being joined together in a final coupling step. This approach is generally more efficient for multi-step syntheses than a linear approach.

The synthesis of aspartame precursors typically involves:

Protection of L-aspartic acid: The α-amino group of L-aspartic acid is reacted with p-methoxybenzyloxycarbonyl chloride (Moz-Cl) or a similar reagent in the presence of a base to form N-(p-Methoxybenzyloxycarbonyl)-L-aspartic acid. During this step, one of the carboxyl groups may be temporarily protected, or conditions are controlled to favor the formation of an anhydride (B1165640) intermediate involving the β-carboxyl group, which directs the subsequent reaction to the α-carboxyl group.

Protection of L-phenylalanine: The carboxyl group of L-phenylalanine is protected, most commonly as a methyl ester, by reacting it with methanol (B129727) in the presence of an acid catalyst (e.g., thionyl chloride or HCl gas). researchgate.net This yields L-phenylalanine methyl ester (H-Phe-OMe). wilkes.edu

Coupling: The two prepared fragments, N-(p-Methoxybenzyloxycarbonyl)-L-aspartic acid and L-phenylalanine methyl ester, are then joined. This convergent approach is analogous to the well-established synthesis of other aspartame precursors, such as N-(Benzyloxycarbonyl)-L-aspartyl-L-phenylalanine methyl ester (Z-Asp-Phe-OMe). nih.govnih.gov

Coupling Reactions and Condensing Agents in Protected Dipeptide Formation

The central step in the synthesis is the formation of the peptide (amide) bond between the two modified amino acid fragments. This condensation reaction is not thermodynamically favorable on its own and requires the "activation" of the carboxyl group of the N-protected aspartic acid. creative-peptides.comlibretexts.org This is achieved using coupling reagents, also known as condensing agents. bachem.com

The process involves reacting the N-protected amino acid with the coupling reagent to form a highly reactive intermediate (such as an active ester, a symmetrical anhydride, or an O-acylisourea). bachem.com This intermediate is then susceptible to nucleophilic attack by the free amino group of the phenylalanine methyl ester, forming the desired dipeptide and releasing the activating group as a byproduct. masterorganicchemistry.com

A variety of coupling reagents are available, each with its own mechanism, reactivity, and impact on potential side reactions like racemization. peptide.com

Table 2: Selected Coupling Agents for Peptide Synthesis

Agent Name Acronym Class Notes
Dicyclohexylcarbodiimide DCC Carbodiimide (B86325) Highly effective, but the dicyclohexylurea (DCU) byproduct is poorly soluble, complicating purification. libretexts.org
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) EDC or EDAC Carbodiimide Forms a water-soluble urea (B33335) byproduct, simplifying workup. Often used with additives like HOBt to suppress racemization. bachem.compeptide.com
(Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate PyBOP Phosphonium (B103445) Salt Rapid and efficient coupling; byproducts are generally less hazardous than those from older phosphonium reagents like BOP. peptide.com
O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate HBTU Aminium/Uronium Salt Very efficient reagent that leads to high yields and low racemization, especially with an additive. bachem.compeptide.com

Optimization of Reaction Conditions for Yield and Purity

Maximizing the yield and purity of this compound requires careful optimization of several reaction parameters. The primary goals are to ensure complete coupling, prevent the formation of the undesired β-aspartyl isomer, and suppress racemization at the chiral centers of the amino acids.

Key parameters for optimization include:

Solvent: The choice of solvent (e.g., dichloromethane (B109758) (DCM), dimethylformamide (DMF), tetrahydrofuran (B95107) (THF)) can significantly affect the solubility of reactants and the reaction rate. peptide.com

Temperature: Coupling reactions are often initiated at low temperatures (e.g., 0 °C) to minimize side reactions, particularly racemization, before being allowed to warm to room temperature to ensure the reaction goes to completion. peptide.com

Base: In syntheses using aminium or phosphonium salts, a non-nucleophilic organic base like N,N-diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM) is required. bachem.com The choice and amount of base can influence the rate of both the desired reaction and undesired racemization.

Additives: Reagents like 1-hydroxybenzotriazole (B26582) (HOBt) or its aza-derivative (HOAt) are often added to carbodiimide-mediated couplings. They act as "racemization suppressants" by forming an active ester intermediate that is less prone to racemization than the O-acylisourea intermediate.

Reaction Time: The progress of the reaction is typically monitored using techniques like Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to determine the point of completion and to check for the formation of byproducts. wilkes.edu

By systematically adjusting these conditions, chemists can develop a robust process that provides this compound in high yield and diastereomeric purity.

Enzymatic Synthesis Approaches to N-Protected Aspartame Derivatives

The enzymatic production of N-protected aspartame derivatives, such as this compound, represents a significant advancement over traditional chemical synthesis routes. This biocatalytic approach offers high specificity and operates under milder conditions, thereby minimizing byproduct formation and environmental impact. google.com

Biocatalytic Condensation Strategies Utilizing Proteases

The core of the enzymatic synthesis is the condensation reaction between an N-protected L-aspartic acid, in this case, N-(p-Methoxybenzyloxycarbonyl)-L-aspartic acid, and L-phenylalanine methyl ester. This reaction is efficiently catalyzed by proteases, with thermolysin and its variants being the most extensively studied and commercially utilized enzymes for this purpose. nih.gov Another notable enzyme is the PST-01 protease, a metalloprotease that has demonstrated high stability and efficiency in synthesizing aspartame precursors. dss.go.th

The catalytic mechanism of these proteases involves the formation of a peptide bond between the α-carboxyl group of the protected aspartic acid and the amino group of L-phenylalanine methyl ester. nih.gov The reaction equilibrium, which typically favors peptide hydrolysis in aqueous solutions, is shifted towards synthesis by manipulating the reaction conditions, such as by using organic solvents or by the precipitation of the product from the reaction mixture. google.com Research has shown that proteases like thermolysin are highly effective in catalyzing the synthesis of N-carbobenzoxy-L-aspartyl-L-phenylalanine methyl ester (ZAPM), a closely related precursor to the target compound, indicating the general applicability of this method. nih.gov

The enzymatic process is lauded for its regioselectivity, exclusively forming the desired α-aspartyl peptide bond and avoiding the formation of the bitter-tasting β-isomer, a common issue in chemical synthesis. nih.gov

Influence of Organic Solvents on Enzymatic Reactivity and Stability

The choice of solvent system is a critical parameter in the enzymatic synthesis of N-protected aspartame derivatives. The presence of organic solvents can significantly enhance the reaction rate and equilibrium yield by reducing the water activity, which in turn shifts the thermodynamic equilibrium towards peptide synthesis.

Studies on the synthesis of the aspartame precursor N-carbobenzoxy-L-aspartyl-L-phenylalanine methyl ester (Cbz-Asp-Phe-OMe) have provided valuable insights into the role of organic solvents. For instance, the PST-01 protease exhibits higher reaction rates in the presence of water-soluble organic solvents such as dimethylsulfoxide (DMSO), glycerol, methanol, and ethylene (B1197577) glycol. dss.go.th The highest equilibrium yield of 83% for Cbz-Asp-Phe-OMe synthesis using PST-01 protease was achieved in a 50% (v/v) DMSO solution. dss.go.th Similarly, a mixed solvent system of tert-amyl alcohol and ethyl acetate (B1210297) (33:67 v/v) was found to be optimal for the synthesis of an aspartame precursor using immobilized thermolysin, resulting in a 99% yield.

The stability of the protease in the presence of organic solvents is also a key consideration. The PST-01 protease has been shown to be highly stable in organic solvents, making it a more robust catalyst than thermolysin for industrial applications under such conditions. nih.gov The strategic selection of an organic solvent system is therefore crucial for optimizing both the catalytic activity and the operational stability of the enzyme.

Table 1: Effect of Organic Solvents on the Synthesis of N-Carbobenzoxy-L-aspartyl-L-phenylalanine methyl ester (Cbz-Asp-Phe-OMe) using PST-01 Protease

Organic Solvent (50% v/v)Relative Reaction Rate (%)Equilibrium Yield (%)
None (Water)100< 50
Dimethylsulfoxide (DMSO)> 10083
Glycerol> 100Not specified
Methanol> 100Not specified
Ethylene Glycol> 100Not specified

Data synthesized from findings reported on the performance of PST-01 protease. dss.go.th

Stereochemical Control in Enzymatic Synthesis of Protected Aspartame

A significant advantage of enzymatic synthesis is the high degree of stereochemical control. Proteases like thermolysin exhibit remarkable enantioselectivity, specifically for the L-enantiomer of phenylalanine methyl ester. This is crucial because only the L-aspartyl-L-phenylalanine configuration results in the sweet taste of aspartame; other stereoisomers are tasteless or bitter.

Advanced Purification and Isolation Techniques

Following the enzymatic synthesis, the this compound must be isolated and purified from the reaction mixture, which contains unreacted substrates, the enzyme, and potential byproducts. A variety of advanced purification techniques are employed to achieve high purity.

Crystallization is a common method for isolating the N-protected aspartame derivative. The product often precipitates out of the aqueous-organic reaction medium, which can be collected by filtration. wipo.int Further purification can be achieved by recrystallization from a suitable solvent system, such as a mixture of water and methanol. google.com

Chromatographic methods are also widely used for purification. Column chromatography using silica (B1680970) gel as the stationary phase and a solvent system like ethyl acetate, or mixtures of ethyl acetate with chloroform (B151607) or methanol, has been shown to be effective in separating the desired product from impurities. google.com Another effective chromatographic technique involves the use of activated charcoal, which can adsorb byproducts. The target compound can then be eluted with a solvent such as methanol or a methanol-water mixture. google.com

Extraction is another key step in the purification process. The reaction mixture can be extracted with an organic solvent like ethyl acetate to separate the product from water-soluble components. The organic layer can then be washed with water or aqueous solutions at different pH values to remove residual impurities before the final product is isolated by solvent evaporation and crystallization. nih.govgoogle.com High-performance liquid chromatography (HPLC) is often used to analyze the purity of the final product. google.com

Deprotection Chemistry of the P Methoxybenzyloxycarbonyl Moz Group in N P Methoxybenzyloxycarbonyl Aspartame

Mechanistic Elucidation of Moz Deprotection Pathways

The removal of the Moz protecting group is a critical step in the synthesis of peptides and other complex molecules. Understanding the underlying mechanisms of this deprotection is paramount for optimizing reaction conditions and achieving high yields of the desired product.

Hydrogenolytic Cleavage Mechanisms of Benzyloxycarbonyl Derivatives

The primary method for the removal of benzyloxycarbonyl (Cbz) and its derivatives, including Moz, is through hydrogenolysis. researchgate.net This process typically involves the use of a catalyst, most commonly palladium on carbon (Pd/C), and a source of hydrogen. The generally accepted mechanism for the hydrogenolytic cleavage of benzyl-type protecting groups proceeds via the following key steps:

Adsorption: Both the substrate (the protected amine) and the hydrogen source are adsorbed onto the surface of the catalyst.

Hydrogen Activation: The palladium catalyst facilitates the cleavage of the H-H bond in molecular hydrogen, leading to the formation of reactive palladium-hydride species on the catalyst surface.

C-O Bond Cleavage: The benzylic C-O bond of the carbamate (B1207046) is cleaved. This is often the rate-determining step and is influenced by the electronic nature of the aromatic ring.

Formation of Toluene (B28343) and Carbamic Acid: The cleavage results in the formation of toluene (or p-methoxytoluene in the case of Moz) and an unstable carbamic acid intermediate.

Decarboxylation: The carbamic acid readily decomposes to release the free amine and carbon dioxide.

The presence of the electron-donating p-methoxy group in the Moz protecting group can influence the rate of hydrogenolysis compared to the unsubstituted Cbz group.

Comparative Lability of Moz versus Other Carbamate Protecting Groups (e.g., Cbz)

The stability of a protecting group is a crucial factor in its selection for a particular synthetic strategy. The Moz group is known to be more labile than the Cbz group under certain conditions, a property that can be exploited for selective deprotection. libretexts.org This increased lability is attributed to the electron-donating nature of the p-methoxy substituent, which destabilizes the benzylic carbocation-like transition state formed during acid-catalyzed cleavage.

Protecting GroupStructureCleavage ConditionsRelative Lability
p-Methoxybenzyloxycarbonyl (Moz) Hydrogenolysis, mild acidMore labile than Cbz libretexts.org
Benzyloxycarbonyl (Cbz) Hydrogenolysis, strong acidLess labile than Moz
tert-Butyloxycarbonyl (Boc) Strong acid (e.g., TFA) nih.govOrthogonal to Moz/Cbz
9-Fluorenylmethyloxycarbonyl (Fmoc) Base (e.g., piperidine) nih.govOrthogonal to Moz/Cbz/Boc

Methodological Advances in Selective Deprotection Strategies

The development of milder and more selective methods for the removal of protecting groups is a continuous effort in organic synthesis. These advancements are particularly important for the synthesis of complex and sensitive molecules.

Catalytic Transfer Hydrogenation for Moz Removal

While traditional hydrogenolysis using hydrogen gas is effective, it requires specialized equipment to handle the flammable gas. researchgate.net Catalytic transfer hydrogenation (CTH) has emerged as a safer and more convenient alternative. samipubco.com In CTH, a hydrogen donor molecule, such as ammonium (B1175870) formate, formic acid, or isopropanol, is used in place of molecular hydrogen. youtube.com The reaction is still catalyzed by a transition metal, typically palladium.

The process involves the catalyst facilitating the transfer of hydrogen from the donor molecule to the substrate. For the deprotection of the Moz group, the reaction would proceed as follows:

The Moz-protected aspartame (B1666099), the hydrogen donor, and the catalyst are mixed in a suitable solvent.

The catalyst abstracts hydrogen from the donor molecule.

The activated hydrogen is then transferred to the Moz group, leading to its cleavage and the formation of p-methoxytoluene, the free amine, and byproducts from the hydrogen donor.

CTH offers several advantages, including milder reaction conditions and the avoidance of high-pressure hydrogen gas.

Orthogonal Protecting Group Strategies in Complex Peptide Synthesis

In the synthesis of complex peptides, it is often necessary to deprotect one functional group while leaving others intact. nih.govtdx.cat This is achieved through an orthogonal protecting group strategy, where different protecting groups that are removed under distinct and non-interfering conditions are employed. ethz.chorganic-chemistry.org

The Moz group can be a valuable component of such strategies. For instance, in a peptide containing multiple amine groups, one could be protected with a Moz group, another with a Boc group, and a third with an Fmoc group. researchgate.net This allows for the selective deprotection of each amine under specific conditions:

Moz deprotection: Hydrogenolysis (or CTH).

Boc deprotection: Treatment with a strong acid like trifluoroacetic acid (TFA). nih.gov

Fmoc deprotection: Treatment with a base like piperidine. nih.gov

This orthogonal approach provides chemists with precise control over the synthetic sequence, enabling the construction of highly complex and multifunctional molecules. nih.gov

Challenges and Future Directions in Moz Deprotection

Despite the utility of the Moz group, challenges remain. One area of ongoing research is the development of even milder and more chemoselective deprotection methods. For instance, while hydrogenolysis is generally selective, it can sometimes be incompatible with other functional groups that are also susceptible to reduction, such as alkenes or alkynes.

Future research in this area will likely focus on:

Development of novel catalysts: Designing catalysts with enhanced activity and selectivity for Moz deprotection under milder conditions.

Exploration of alternative deprotection reagents: Investigating new, non-hydrogen-based methods for Moz cleavage that offer different selectivity profiles.

Application in more complex systems: Expanding the use of Moz and its orthogonal deprotection strategies to the synthesis of increasingly complex natural products and other bioactive molecules.

The continued evolution of deprotection methodologies will undoubtedly enhance the utility of the Moz protecting group in the ever-advancing field of organic synthesis.

Advanced Spectroscopic and Analytical Characterization for N P Methoxybenzyloxycarbonyl Aspartame

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework.

While specific experimental spectra for N-(p-Methoxybenzyloxycarbonyl)aspartame are not widely published, the expected chemical shifts for both ¹H and ¹³C NMR can be predicted based on the analysis of its constituent parts: the aspartyl moiety, the phenylalanine methyl ester moiety, and the p-methoxybenzyloxycarbonyl (Moz) protecting group.

¹H NMR Spectroscopy: The proton NMR spectrum would exhibit distinct signals corresponding to the aromatic protons of the phenylalanine and the Moz group, the methoxy (B1213986) protons, the benzylic protons of the Moz group, the ester methyl protons, and the various protons of the dipeptide backbone. The aromatic protons of the p-substituted Moz group would appear as two doublets, while the monosubstituted phenylalanine ring would show a more complex multiplet. The diastereotopic protons of the methylene (B1212753) groups in both the aspartyl and phenylalanine residues would likely appear as distinct multiplets.

¹³C NMR Spectroscopy: The carbon NMR spectrum would provide complementary information, with characteristic signals for the carbonyl carbons of the ester, amide, and carbamate (B1207046) groups. The aromatic carbons would appear in the downfield region, with distinct signals for the substituted and unsubstituted carbons. The aliphatic carbons of the amino acid side chains and the peptide backbone would be found in the upfield region.

Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Assignment Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
Phenylalanine aromatic CH7.2-7.4 (m, 5H)127-130
p-Methoxybenzyl aromatic CH6.8-7.3 (dd, 4H)114, 130
Aspartyl α-CH4.5-4.7 (m, 1H)~51
Phenylalanine α-CH4.7-4.9 (m, 1H)~54
Aspartyl β-CH₂2.7-2.9 (m, 2H)~37
Phenylalanine β-CH₂3.0-3.2 (m, 2H)~38
Methoxy (OCH₃)~3.8 (s, 3H)~55
Ester Methyl (OCH₃)~3.7 (s, 3H)~52
Benzylic CH₂~5.0 (s, 2H)~67
Carbamate C=O-~156
Amide C=O-~171
Ester C=O-~172
Carboxylic Acid C=O-~173

Note: These are predicted values and may vary based on the solvent and experimental conditions.

Two-dimensional (2D) NMR experiments are essential for unambiguously assigning the ¹H and ¹³C signals and confirming the connectivity of the molecule.

COSY (Correlation Spectroscopy): A COSY spectrum would reveal proton-proton coupling networks. For instance, it would show correlations between the α-proton and the β-protons within each amino acid residue, confirming their connectivity.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates directly bonded protons and carbons. This would allow for the definitive assignment of each carbon signal based on the known assignment of its attached proton.

HMBC (Heteronuclear Multiple Bond Correlation): An HMBC spectrum shows correlations between protons and carbons that are two or three bonds apart. This is particularly useful for identifying quaternary carbons and for connecting the different structural fragments. For example, HMBC correlations would be expected between the benzylic protons of the Moz group and the carbamate carbonyl carbon, as well as between the ester methyl protons and the ester carbonyl carbon.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Fragmentation Analysis

High-resolution mass spectrometry provides a highly accurate measurement of the molecular mass, allowing for the determination of the elemental composition. For this compound (C₂₃H₂₆N₂O₈), the expected exact mass is 458.1689 g/mol . nih.gov

Fragmentation analysis, typically performed using tandem mass spectrometry (MS/MS), offers structural insights by breaking the molecule into smaller, identifiable pieces. Common fragmentation pathways for protected peptides like this would include:

Loss of the p-methoxybenzyl group.

Cleavage of the amide bond, leading to characteristic b- and y-ions.

Loss of the methyl ester group.

Decarboxylation from the aspartic acid side chain.

Analysis of these fragment ions allows for the confirmation of the amino acid sequence and the nature of the protecting group. Studies on similar dipeptides show that fragmentation pathways can be complex and may involve the formation of diketopiperazines or other cyclic products. researchgate.net

Infrared (IR) Spectroscopy for Functional Group Identification

Expected IR Absorption Bands for this compound

Functional Group Expected Wavenumber (cm⁻¹) Description
O-H stretch (Carboxylic Acid)2500-3300 (broad)
N-H stretch (Amide & Carbamate)3200-3400
C-H stretch (Aromatic)3000-3100
C-H stretch (Aliphatic)2850-3000
C=O stretch (Carboxylic Acid)1700-1725
C=O stretch (Ester)1735-1750
C=O stretch (Carbamate)1680-1700
C=O stretch (Amide I)1630-1680
N-H bend (Amide II)1510-1550
C=C stretch (Aromatic)1450-1600
C-O stretch (Ether, Ester, Acid)1000-1300

Chiroptical Spectroscopy (e.g., Optical Rotation, Circular Dichroism) for Stereochemical Purity

This compound contains two chiral centers, at the α-carbons of the aspartic acid and phenylalanine residues. Chiroptical techniques are essential for confirming the stereochemical configuration and assessing the enantiomeric and diastereomeric purity.

Optical Rotation: The specific rotation, measured using a polarimeter, is a fundamental property of a chiral molecule. For aspartame (B1666099), the specific rotation is typically measured in a formic acid solution. nih.gov A consistent optical rotation value for a synthesized batch of this compound would indicate its stereochemical purity.

Chromatographic Techniques for Purity Assessment and Isomer Separation

Chromatographic methods are paramount for assessing the purity of this compound and for separating it from any starting materials, byproducts, or stereoisomers.

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC (RP-HPLC) is the most common technique for the analysis and purification of peptides and their derivatives. A C18 or C8 column would be suitable, with a mobile phase typically consisting of a mixture of water and acetonitrile (B52724) or methanol (B129727), often with an acid modifier like trifluoroacetic acid (TFA). The purity of the compound is determined by the peak area percentage in the chromatogram. HPLC methods can also be developed to separate the different diastereomers of aspartame, and similar principles would apply to its protected derivatives. plos.org

Thin-Layer Chromatography (TLC): TLC is a rapid and convenient method for monitoring the progress of a reaction and for preliminary purity assessment. A suitable solvent system, often a mixture of a nonpolar solvent like hexane (B92381) or dichloromethane (B109758) and a more polar solvent like ethyl acetate (B1210297) or methanol, would be used to achieve good separation on a silica (B1680970) gel plate.

Chemical Reactivity and Derivatization of N P Methoxybenzyloxycarbonyl Aspartame

Reactivity Profiles of the Aspartyl and Phenylalanyl Moieties under N-Protection

The presence of the N-terminal Moz group directs the reactivity of N-(p-Methoxybenzyloxycarbonyl)aspartame towards its other functional moieties: the side-chain carboxyl group of the aspartic acid residue, the peptide amide bond, and the C-terminal methyl ester of the phenylalanine residue.

The free carboxyl group on the side chain of the aspartic acid residue is a key site for chemical modification. For this carboxyl group to react, for instance in a peptide coupling reaction to form an amide bond, it must first be activated. This activation transforms the hydroxyl of the carboxylic acid into a better leaving group, making the carboxyl carbon more susceptible to nucleophilic attack. gcwgandhinagar.com

Commonly employed methods for carboxyl group activation in peptide synthesis are applicable to this compound. These methods often involve the use of carbodiimides, such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often in the presence of additives like N-hydroxysuccinimide (NHS) or 1-hydroxybenzotriazole (B26582) (HOBt) to form active esters. cdthchem.com These active esters are more stable than the initial O-acylisourea intermediate formed with the carbodiimide (B86325) and are less prone to side reactions and racemization. biosynth.com The reaction of N-acyl aspartic acid derivatives can also be promoted by agents like cyanate, which can activate the C-terminal carboxyl group for peptide bond formation. researchgate.net

The general scheme for the activation and coupling of the aspartyl side chain is as follows:

Activation: The carboxyl group of the Moz-protected aspartame (B1666099) reacts with a coupling agent (e.g., DCC/HOBt) to form a highly reactive intermediate (e.g., an HOBt-ester).

Coupling: A nucleophile, such as the amino group of an amino acid ester, attacks the activated carboxyl carbon, leading to the formation of a new amide bond and the release of the leaving group.

The table below illustrates typical coupling agents used for activating carboxyl groups in peptide synthesis, which are relevant for the derivatization of this compound.

Coupling Agent/SystemDescription
DCC/HOBtN,N'-Dicyclohexylcarbodiimide with 1-hydroxybenzotriazole; a classic and effective combination for forming active esters and minimizing racemization.
EDC/NHS1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide with N-hydroxysuccinimide; provides good yields and water-soluble byproducts, simplifying purification.
HATU1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate; a highly efficient uronium-based coupling agent.
TBTUO-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate; another effective uronium-based reagent for rapid couplings.

This table presents common coupling agents in peptide synthesis, applicable to the activation of the aspartic acid side chain in the subject compound.

The central peptide bond linking the aspartyl and phenylalanyl residues in this compound is generally stable under neutral and mildly acidic or basic conditions. However, like all peptide bonds, it can be susceptible to hydrolysis under more vigorous conditions, such as strong acid or base catalysis, particularly at elevated temperatures. nih.gov

A significant side reaction, especially in peptides containing aspartic acid, is the formation of an aspartimide intermediate. This occurs when the nitrogen atom of the succeeding peptide bond or the N-terminal amino group attacks the side-chain carboxyl group (or its ester), forming a five-membered ring. This intramolecular cyclization is often base-catalyzed and can lead to a mixture of α- and β-peptides, as well as racemization at the α-carbon of the aspartic acid residue. The use of bulky protecting groups on the aspartic acid side chain can mitigate this side reaction.

Furthermore, modifications to the peptide bond itself, such as methylation or replacement with an ester linkage, have been shown to significantly alter the biological activity of aspartame analogues, indicating that the specific stereoelectronic properties of the amide bond are crucial for its function. researchgate.net

Influence of the Moz Protecting Group on Peripheral Reactivity

The p-methoxybenzyloxycarbonyl (Moz) group is a member of the benzyloxycarbonyl (Z or Cbz) family of protecting groups. The key difference is the presence of a methoxy (B1213986) group in the para position of the benzyl (B1604629) ring. This methoxy group is electron-donating, which has a notable influence on the stability and reactivity of the protecting group and, to some extent, the rest of the molecule.

The electron-donating nature of the p-methoxy group makes the Moz group more labile to acidolysis than the standard Z group. It can be removed under milder acidic conditions, which is advantageous when other acid-sensitive protecting groups are present in the molecule. creative-peptides.com This increased lability is due to the stabilization of the carbocation intermediate formed during the deprotection process.

Conversely, the electronic effect of the Moz group on the reactivity of the distal aspartyl side-chain carboxyl group or the phenylalanine ring is generally considered to be minimal due to the number of intervening single bonds. However, the steric bulk of the Moz group can influence the conformational flexibility of the peptide backbone, which may in turn affect the rate and outcome of intramolecular reactions.

The table below compares the relative lability of common N-terminal protecting groups to different deprotection reagents.

Protecting GroupReagent for RemovalRelative Lability
Boc (tert-Butoxycarbonyl)Strong acids (e.g., TFA)High
Moz (p-Methoxybenzyloxycarbonyl) Mild acids, catalytic hydrogenolysis Moderate
Z (Benzyloxycarbonyl)Stronger acids, catalytic hydrogenolysisLow
Fmoc (9-Fluorenylmethyloxycarbonyl)Base (e.g., piperidine)Orthogonal to acid-labile groups

This table provides a general comparison of the stability of common N-protecting groups.

Strategic Derivatization for Functionalization and Analog Generation

This compound serves as a versatile starting material for the synthesis of a variety of analogues and more complex peptide structures. Derivatization can be targeted at the side chains of the amino acid residues or at the C-terminus.

Aspartic Acid Side Chain: As discussed previously, the free carboxyl group of the aspartic acid side chain can be readily coupled with various amines to generate a library of amide derivatives. This is a common strategy for exploring structure-activity relationships. For instance, coupling with different amino acid esters would yield tripeptide structures.

Phenylalanine Side Chain: The aromatic ring of the phenylalanine residue is generally less reactive. However, it can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, although this typically requires harsh conditions that may not be compatible with the rest of the peptide structure. A more common approach to introduce modifications to the phenylalanine side chain is to start the synthesis with an already modified phenylalanine derivative. For example, halogenated or nitrated phenylalanine analogues can be used in the initial synthesis of the dipeptide. nih.gov

The C-terminal methyl ester of this compound can be used as a handle for chain elongation. The general strategy involves the following steps:

Saponification: The methyl ester is hydrolyzed to the corresponding carboxylic acid, typically using a mild base like lithium hydroxide (B78521) (LiOH) in a mixed aqueous/organic solvent system.

Activation and Coupling: The newly formed C-terminal carboxyl group is then activated using standard peptide coupling reagents (as described in section 5.1.1).

Chain Extension: The activated dipeptide is reacted with another amino acid ester to form a tripeptide. This cycle can be repeated to build up longer peptide chains.

This solution-phase approach allows for the synthesis of well-defined higher-order peptides starting from the N-protected dipeptide building block. masterorganicchemistry.com An alternative, solid-phase peptide synthesis (SPPS) approach can also be employed, where the C-terminal carboxyl group is anchored to a resin, allowing for iterative N-terminal deprotection and coupling cycles. omicsdi.org

The table below outlines a general synthetic sequence for C-terminal elongation.

StepReactionReagentsProduct
1SaponificationLiOH, H₂O/THFMoz-Asp-Phe-OH
2ActivationHATU, DIPEAMoz-Asp-Phe-Active Ester
3CouplingH-Gly-OMeMoz-Asp-Phe-Gly-OMe

This table provides a representative reaction scheme for the C-terminal elongation of this compound.

Applications in Advanced Synthetic Chemistry and Molecular Design

N-(p-Methoxybenzyloxycarbonyl)aspartame as a Versatile Building Block in Peptide Synthesis

Solid-Phase Peptide Synthesis (SPPS) is a dominant methodology for the chemical synthesis of peptides, where a peptide chain is assembled on an insoluble resin support. nih.gov The incorporation of this compound as a dipeptide unit is particularly advantageous in SPPS. One of the most persistent side reactions in the synthesis of peptides containing aspartic acid is the formation of aspartimide, which can lead to a mixture of products and complicate purification. nih.gov Introducing Asp as part of a dipeptide building block can significantly suppress this side reaction by altering the conformation of the peptide backbone and the steric environment around the aspartyl residue. nih.gov

In a typical SPPS cycle, the free carboxyl group of the aspartyl residue in Moz-aspartame would be activated using standard coupling reagents (e.g., HCTU, DIC/Oxyma) and reacted with the free amine of the growing peptide chain on the solid support. nih.gov After coupling, the Moz group can be selectively removed to reveal a new N-terminal amine, ready for the next coupling cycle. This approach streamlines the synthesis process, as highlighted in the comparative table below.

Table 1: Comparison of Stepwise vs. Dipeptide Block Addition in SPPS

Feature Stepwise Synthesis (Ala, then Phe) Dipeptide Block Synthesis (Moz-Aspartame)
Number of Cycles Two (one for each amino acid) One
Coupling Reactions Two separate coupling steps One coupling step
Deprotection Steps Two separate deprotection steps One deprotection step
Risk of Aspartimide Higher risk during Asp coupling and subsequent steps Reduced risk due to dipeptide structure nih.gov
Potential for By-products Higher, due to more reaction steps Lower, fewer synthetic operations

While SPPS is highly popular, solution-phase peptide synthesis remains a valuable strategy, particularly for large-scale production of shorter peptides. researchgate.net In this classical approach, intermediates are purified after each coupling and deprotection step. This compound is well-suited for this methodology. The presence of the aromatic Moz group often imparts good crystallinity to the protected peptide, which facilitates purification by recrystallization. creative-peptides.com The defined, stable nature of the dipeptide building block allows for clean coupling reactions in solution, followed by straightforward workup and isolation of the elongated peptide product before proceeding to the next step of N-terminal deprotection. masterorganicchemistry.com

Precursor for the Synthesis of Aspartame (B1666099) Analogs with Modified Backbone or Side Chains

Aspartame's potent sweet taste has driven extensive research into analogs to explore structure-activity relationships and develop new sweeteners with different properties. peptide.com this compound serves as an excellent and versatile starting material for creating such analogs. google.com The protected N-terminus allows for selective chemical modifications at other positions of the molecule, such as the C-terminal methyl ester or the peptide backbone itself, without interfering with the N-terminal amine.

For instance, the methyl ester can be saponified to the corresponding carboxylic acid. This acid can then be coupled with a variety of different alcohols or amines to generate a library of new C-terminally modified analogs. Alternatively, following the removal of the Moz group, the newly exposed N-terminal amine can be reacted with various acylating or alkylating agents. This chemical flexibility allows for systematic modifications to probe the structural requirements for taste reception. nih.gov

Table 2: Potential Modifications of Aspartame Starting from Moz-Aspartame

Modification Site Type of Modification Potential Outcome
C-Terminus (Methyl Ester) Saponification then re-esterification with other alcohols Alters hydrophobicity and stability
C-Terminus (Methyl Ester) Saponification then amidation Creates novel amide derivatives
N-Terminus (post-Moz deprotection) Acylation with different acyl groups Modifies N-terminal structure
N-Terminus (post-Moz deprotection) Reductive amination Introduces N-alkyl groups, creating neotame-like structures

| Peptide Bond | Reduction of the amide bond | Creates a pseudopeptide with altered conformation |

Development of Novel Peptidomimetics and Constrained Peptide Scaffolds

Peptidomimetics are compounds designed to mimic the essential structural features of a peptide, but with improved stability, bioavailability, or receptor affinity. The defined stereochemistry and conformation of a dipeptide like aspartame make it an attractive scaffold for building peptidomimetics. nih.gov Starting with this compound, chemists can perform selective modifications to introduce non-peptidic structural elements.

For example, after deprotection, the N-terminal amine and the C-terminal ester can be chemically linked to form a cyclic structure. Such constrained scaffolds are crucial in drug discovery for locking the molecule into a bioactive conformation. The aspartame framework can also be used as a turn-mimetic, forcing a peptide chain into a specific three-dimensional fold. The ability to use a pre-formed, protected building block like Moz-aspartame simplifies the synthesis of these complex and valuable molecules.

Contribution to the Synthesis of Complex Biomolecules

The synthesis of large and complex biomolecules, such as proteins or peptide-drug conjugates, often benefits from a convergent strategy where smaller, pre-synthesized fragments are coupled together. researchgate.net this compound can serve as one of these key fragments. Incorporating a dipeptide unit in a single coupling step is more efficient and often results in higher yields than a stepwise approach, particularly when synthesizing long or challenging sequences. elsevierpure.com

This strategy is especially valuable when the Asp-Phe sequence is part of a larger, biologically active peptide. By synthesizing the Moz-Asp-Phe-OMe unit separately and then coupling it into the larger peptide chain (either on a solid support or in solution), chemists can avoid potential side reactions and purification difficulties associated with the individual amino acids. researchgate.net This fragment-based approach is a powerful method for accessing complex biomolecular targets that would be difficult to obtain through linear, stepwise synthesis alone.

Theoretical and Computational Studies of N P Methoxybenzyloxycarbonyl Aspartame

Conformational Analysis and Molecular Dynamics Simulations

The three-dimensional shape (conformation) of a dipeptide like Moz-aspartame is critical to its properties and reactivity. Conformational analysis aims to identify the stable, low-energy arrangements of the molecule's atoms.

Molecular Dynamics (MD) Simulations: MD simulations are a computational method used to study the physical movements of atoms and molecules over time. For Moz-aspartame, an MD simulation would involve placing the molecule in a simulated environment (e.g., a box of solvent molecules like water or an organic solvent) and calculating the forces between atoms to model their motion.

A typical MD simulation protocol would involve:

System Setup: Placing the optimized structure of Moz-aspartame in a solvent box.

Energy Minimization: Reducing steric clashes and bringing the system to a low-energy starting point.

Equilibration: Gradually increasing the temperature and pressure of the system to match desired conditions, allowing the solvent to arrange naturally around the solute.

Production Run: Running the simulation for a set period (nanoseconds to microseconds) to collect data on the molecule's trajectory.

Analysis of the MD trajectory would reveal the dominant conformations the molecule adopts in solution, the flexibility of different parts of the molecule (such as the peptide backbone and the protecting group), and the specific interactions (e.g., hydrogen bonds) with the solvent. nih.gov

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations, based on the principles of quantum mechanics, provide detailed insight into the electronic properties of a molecule. Methods like Density Functional Theory (DFT) or ab initio calculations (e.g., Hartree-Fock) are commonly employed. nih.gov

Electronic Structure: For N-(p-Methoxybenzyloxycarbonyl)aspartame, these calculations can determine key electronic descriptors:

Molecular Orbitals: The distribution of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is crucial. The HOMO indicates regions susceptible to electrophilic attack, while the LUMO indicates regions prone to nucleophilic attack.

Electron Density and Electrostatic Potential: These maps reveal the distribution of charge across the molecule, highlighting electron-rich (negative potential) and electron-poor (positive potential) areas. This is fundamental for predicting sites of intermolecular interactions, such as hydrogen bonding.

Reactivity Descriptors: From the calculated electronic structure, various reactivity indices can be derived. While specific values for Moz-aspartame are not published, the table below illustrates the type of data generated in such studies for organic molecules.

Illustrative Table of Calculated Reactivity Descriptors

Parameter Description Typical Application
HOMO Energy Energy of the highest occupied molecular orbital. Indicates electron-donating ability.
LUMO Energy Energy of the lowest unoccupied molecular orbital. Indicates electron-accepting ability.
HOMO-LUMO Gap The energy difference between HOMO and LUMO. Relates to chemical stability and reactivity.

| Mulliken Charges | Distribution of partial atomic charges. | Predicts sites for electrostatic interactions. |

Modeling of Protecting Group Effects on Molecular Conformation and Stereochemistry

The p-methoxybenzyloxycarbonyl (Moz) group is introduced to temporarily block the amine of the aspartic acid residue during synthesis. Its impact on the molecule's conformation and stereochemistry is significant.

Conformational Influence: The Moz group is larger than the simple amine it replaces, introducing steric bulk that restricts the rotational freedom of the peptide backbone. Computational modeling can directly compare the conformational space available to unprotected aspartame (B1666099) versus Moz-aspartame. By running conformational searches for both molecules, one can quantify how the protecting group shifts the relative energies of different conformers (e.g., extended vs. folded). It is expected that the Moz group, through steric hindrance and potential non-covalent interactions (e.g., π-stacking with the phenylalanine ring), would favor specific orientations of the dipeptide. nih.gov

Stereochemical Influence: The primary amino acids in aspartame (L-aspartic acid and L-phenylalanine) are chiral. The protecting group is attached to the nitrogen of the L-aspartyl residue. While the introduction of the Moz group does not change the existing stereocenters, it can influence the stereochemical outcome of subsequent reactions by sterically directing incoming reagents to attack from a specific face of the molecule. Molecular modeling can be used to visualize the steric environment around reactive centers, helping to rationalize or predict the stereoselectivity of reactions involving the protected dipeptide.

Computational Prediction of Deprotection Reaction Pathways and Energetics

The removal of the Moz protecting group is a critical step in the synthesis of the final peptide. This is typically achieved through methods like catalytic hydrogenation or acidolysis. Computational chemistry can model these reaction mechanisms to understand the pathway and energy requirements.

Modeling Reaction Pathways: To study the deprotection computationally, a reaction coordinate is defined, which represents the progress of the reaction from reactants to products. For example, in an acid-catalyzed deprotection, the reaction coordinate could be the distance of the bond being broken. By calculating the energy of the system at various points along this coordinate, a potential energy surface is mapped out.

Key points on this surface are:

Reactants: The initial state (e.g., Moz-aspartame and a catalyst).

Transition State (TS): The highest energy point along the reaction pathway, representing the energy barrier that must be overcome.

Intermediates: Any stable species formed during the reaction.

Products: The final state (e.g., aspartame and byproducts of the protecting group).

For the deprotection of Moz-aspartame, computational studies could compare the energetics of different methods (e.g., hydrogenation vs. acidolysis) to predict which would be more efficient under specific conditions.

Future Research Directions and Unresolved Challenges in N P Methoxybenzyloxycarbonyl Aspartame Chemistry

Development of Greener and More Sustainable Synthetic Protocols

The chemical industry's growing emphasis on sustainability necessitates the development of environmentally benign synthetic methods. The synthesis of N-(p-Methoxybenzyloxycarbonyl)aspartame traditionally involves the use of p-methoxybenzyloxycarbonyl chloride, often in organic solvents, which raises environmental and safety concerns. Future research is poised to address these challenges through several innovative approaches.

Enzymatic Synthesis: Biocatalysis offers a promising green alternative to conventional organic synthesis. The enzymatic synthesis of aspartame (B1666099) precursors, such as N-benzyloxycarbonyl-L-aspartyl-L-phenylalanine methyl ester (Z-aspartame), using enzymes like thermolysin has been well-documented. nih.govnih.gov This enzymatic approach can be conducted in aqueous or environmentally friendly organic solvents like tert-amyl alcohol, and even in ionic liquids, which are non-volatile and can enhance enzyme stability. nih.govnih.gov Future work could focus on identifying or engineering enzymes capable of directly acylating aspartame with a p-methoxybenzyloxycarbonyl group, or on a one-pot enzymatic synthesis and protection strategy. The use of immobilized enzymes further enhances sustainability by allowing for catalyst recycling and continuous flow processes. nih.gov

Sustainable Protecting Group Strategies: The development of protecting groups that can be introduced and removed under green conditions is a key area of research. This includes exploring water-soluble protecting groups like the 2,7-disulfo-9-fluorenylmethoxycarbonyl (Smoc) group, which enables peptide synthesis in aqueous media. nih.govresearchgate.netsemanticscholar.org While not a direct synthesis of this compound, these strategies inspire the design of more sustainable p-methoxybenzyl-based protecting groups or alternative protecting group strategies for aspartame that align with the principles of green chemistry.

Alternative Solvents and Reagents: A significant portion of the environmental impact of chemical synthesis comes from solvent use. Research into replacing hazardous solvents like DMF and CH2Cl2 with greener alternatives such as propylene (B89431) carbonate is gaining traction in peptide synthesis. advancedchemtech.com The application of these greener solvents to the synthesis of this compound could significantly reduce its environmental footprint. Furthermore, developing milder and more atom-economical reagents for the introduction of the Moz group is a critical challenge.

Research DirectionKey AdvantagesUnresolved Challenges
Enzymatic Synthesis High selectivity, mild reaction conditions, reduced waste.Identification or engineering of suitable enzymes for Moz group installation.
Sustainable Protecting Groups Enables synthesis in aqueous media, reduces reliance on organic solvents.Designing a water-soluble Moz analogue or a green alternative with similar properties.
Green Solvents and Reagents Reduced toxicity and environmental impact.Ensuring high yields and purity in alternative solvent systems.

Innovations in Orthogonal and Spatially Controlled Deprotection Strategies

The selective removal of protecting groups is fundamental to the synthesis of complex molecules. The p-methoxybenzyloxycarbonyl (Moz) group is known to be more labile to acid than the benzyloxycarbonyl (Cbz) group and can be removed by hydrogenolysis. nih.gov However, achieving true orthogonality and spatial control in deprotection remains a significant challenge.

Orthogonal Deprotection Schemes: In the context of complex peptide synthesis, the ability to selectively deprotect one functional group while others remain intact is crucial. The combination of the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group, the acid-labile tert-butyloxycarbonyl (Boc) group, and the hydrogenolysis-labile Moz group provides a powerful orthogonal system. nih.govnih.govgoogle.com Future research could explore the fine-tuning of this orthogonality, for instance, by developing conditions for the removal of the Moz group that are completely inert to other acid-labile groups. A novel method for Fmoc deprotection using hydrogenolysis under mildly acidic conditions has been reported, highlighting the potential for expanding the versatility of existing protecting groups. nih.gov

Photolabile Protecting Groups: An exciting avenue for innovation lies in the development of photocleavable protecting groups. nih.govgoogle.comnih.govthieme-connect.dewikipedia.org These groups offer unparalleled spatial and temporal control over deprotection, as they can be removed by light at specific wavelengths without the need for chemical reagents. nih.govnih.govthieme-connect.dewikipedia.org Designing a photolabile variant of the Moz group or a linker that can be cleaved by light to release this compound would enable its use in applications such as light-directed synthesis on microarrays.

Spatially Controlled Deprotection: The ability to deprotect specific regions of a molecule or a surface is essential for creating patterned biomaterials and high-density peptide arrays. Photocleavable groups are ideal for this purpose. google.com Future work could involve the attachment of this compound to a solid support via a photocleavable linker, allowing for its selective release at desired locations.

Deprotection StrategyKey FeaturesFuture Research Focus
Orthogonal Schemes Selective removal of protecting groups under different conditions.Fine-tuning reaction conditions for enhanced selectivity and exploring novel orthogonal combinations.
Photolabile Groups Spatiotemporal control using light, reagent-free deprotection.Design of a photocleavable Moz group or linker for this compound.
Spatially Controlled Deprotection Site-specific removal of protecting groups.Application in the fabrication of peptide microarrays and patterned biomaterials.

Exploration of this compound in Supramolecular Self-Assembly

The spontaneous organization of molecules into well-defined, non-covalently linked structures is a hallmark of supramolecular chemistry. Recent studies have revealed that aspartame itself can undergo self-assembly to form amyloid-like nanofibrils under physiological conditions. nih.govrsc.org This finding opens up a new and exciting area of research for this compound.

Influence of the N-terminal Protecting Group: The N-terminal modification of a peptide can have a profound impact on its self-assembly behavior. nih.gov The bulky and aromatic p-methoxybenzyloxycarbonyl group could significantly alter the aggregation properties of aspartame. It may promote or inhibit fibril formation, or lead to the formation of entirely different supramolecular architectures. Investigating the self-assembly of this compound and comparing it to that of unprotected aspartame will provide valuable insights into the role of N-terminal modifications in directing peptide aggregation.

Designing Novel Supramolecular Materials: By understanding and controlling the self-assembly of this compound, it may be possible to create novel biomaterials with tailored properties. These could include hydrogels for drug delivery or cell culture, or nanostructures with specific catalytic or recognition capabilities. The interplay between the hydrogen bonding of the peptide backbone, the aromatic stacking of the phenylalanine and Moz groups, and the electrostatic interactions of the free carboxyl group will be key to designing these materials.

Research AreaKey QuestionsPotential Applications
Influence of Moz Group on Self-Assembly Does the Moz group promote or inhibit fibril formation? What new supramolecular structures are formed?Understanding the fundamental principles of peptide self-assembly.
Novel Supramolecular Materials Can we create functional hydrogels or nanostructures from this compound?Drug delivery, tissue engineering, biocatalysis.

Advanced Mechanistic Investigations of Novel Transformations

A deep understanding of reaction mechanisms is crucial for the development of new and improved synthetic methods. While the general mechanism for the cleavage of the Moz group is understood, there is still room for more advanced mechanistic investigations, particularly for novel transformations.

Cleavage under Non-standard Conditions: Exploring the cleavage of the Moz group under unconventional conditions could lead to new synthetic strategies. For example, investigating its stability and cleavage in the presence of novel catalysts or in exotic solvent systems could reveal new reactivity patterns.

Mechanisms of Side Reactions: A thorough understanding of the mechanisms of side reactions that can occur during the synthesis and deprotection of this compound is essential for optimizing reaction conditions and improving yields. For instance, diketopiperazine formation is a common side reaction in peptide synthesis, and understanding how the Moz group influences its formation is of practical importance. nih.gov

Research FocusImportanceMethodologies
Cleavage under Non-standard Conditions Discovery of new synthetic methods and applications.Kinetic studies, computational modeling, in-situ spectroscopy.
Mechanisms of Side Reactions Optimization of synthetic protocols and improvement of product purity.Isotope labeling studies, trapping of intermediates, detailed product analysis.

Design and Synthesis of Aspartame-Based Scaffolds for Chemical Biology Research

Chemical biology relies on the use of small molecules to probe and manipulate biological systems. The aspartame scaffold, with its dipeptide nature and multiple functional groups, is an attractive starting point for the design of chemical biology tools. This compound, as a key protected intermediate, plays a crucial role in this endeavor.

Bioactive Peptides and Peptidomimetics: this compound can serve as a building block for the synthesis of more complex bioactive peptides and peptidomimetics. nih.gov By selectively deprotecting the carboxyl or amino groups, it can be elongated or modified to create compounds with specific biological activities. For example, it could be incorporated into peptides designed to target specific enzymes or receptors.

Chemical Probes and Imaging Agents: The development of chemical probes for studying biological processes is a major focus of chemical biology. This compound could be modified to include reporter groups such as fluorophores or affinity tags. Furthermore, the synthesis of isotopically labeled versions of this compound would enable its use in metabolic studies and for imaging applications such as positron emission tomography (PET). google.comresearchgate.neteurisotop.comnih.govnih.gov The synthesis of N-[18F]labeled glutamic acid for tumor imaging provides a relevant precedent for such work. nih.gov

Targeted Drug Delivery: The aspartame scaffold could be used to create targeted drug delivery systems. By attaching a therapeutic agent and a targeting ligand to the aspartame core, it may be possible to deliver drugs specifically to diseased cells, thereby increasing efficacy and reducing side effects. The Moz group would serve as a crucial protecting group during the synthesis of such complex conjugates.

Application AreaDesign StrategyPotential Impact
Bioactive Peptides Use as a protected building block in peptide synthesis.Development of new therapeutic agents.
Chemical Probes Incorporation of reporter groups (fluorophores, isotopes).Elucidation of biological pathways and development of new diagnostic tools.
Targeted Drug Delivery Conjugation of drugs and targeting ligands to the aspartame scaffold.More effective and safer cancer therapies and other treatments.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.